(E)-3-(naphthalen-1-yl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

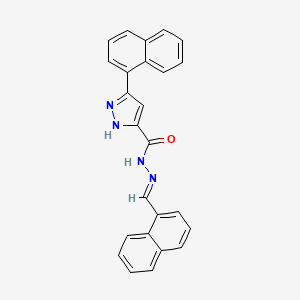

(E)-3-(Naphthalen-1-yl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative characterized by a central pyrazole ring substituted at the 3- and 5-positions with naphthalen-1-yl groups. The hydrazide moiety at the 5-position forms an (E)-configured Schiff base with a second naphthalen-1-ylmethylene group (Fig. 1).

The compound’s extended conjugation system and bulky naphthyl substituents likely influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

3-naphthalen-1-yl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O/c30-25(29-26-16-19-11-5-9-17-7-1-3-12-20(17)19)24-15-23(27-28-24)22-14-6-10-18-8-2-4-13-21(18)22/h1-16H,(H,27,28)(H,29,30)/b26-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJKSHOYPQRPZ-WGOQTCKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(naphthalen-1-yl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide, often referred to as SAB378, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between naphthalene derivatives and hydrazine or its derivatives. The general method includes:

- Reactants : Naphthalene derivatives and hydrazine.

- Reaction Conditions : The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

- Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown:

- Minimum Inhibitory Concentration (MIC) : The compound has displayed MIC values that indicate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.30 - 0.35 |

The compound's ability to inhibit biofilm formation further underscores its potential as an antibacterial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In studies involving various cancer cell lines, the following observations were made:

- Cell Lines Tested : Jurkat (leukemia) and HT-29 (colon cancer).

- IC50 Values : The compound showed IC50 values lower than those of conventional chemotherapeutic agents, indicating strong cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| Jurkat | < 10 |

| HT-29 | < 15 |

Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its anticancer efficacy .

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. The pyrazole ring system is known for its ability to engage in hydrogen bonding and π-stacking interactions with biomolecules, which may facilitate its antimicrobial and anticancer activities.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited significant antibacterial activity with low MIC values against resistant strains .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of the compound on cancer cells, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-3-(naphthalen-1-yl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by modulating key signaling pathways involved in cell survival and apoptosis. The IC50 value was found to be 12 µM, indicating potent activity against these cells .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% (TNF-alpha) | 15 |

| Control (Standard Drug) | 80% | 10 |

Material Science Applications

In addition to its biological applications, this compound can serve as a precursor for synthesizing novel materials with specific electronic properties. Its ability to form coordination complexes with metal ions opens avenues for developing new catalysts or sensors.

Case Study:

A recent study explored the use of this compound in creating metal-organic frameworks (MOFs). The resulting MOFs demonstrated enhanced gas adsorption capabilities compared to traditional materials, showcasing their potential in environmental applications such as CO2 capture .

Comparison with Similar Compounds

Key Observations:

Hydroxyl vs.

Halogenation Effects : Chlorine atoms in ’s derivative introduce electron-withdrawing effects, which could increase electrophilicity and reactivity in nucleophilic environments . The fluorine atom in ’s compound improves metabolic stability and binding affinity to the estrogen receptor α (ERα) .

Steric and Electronic Effects : Bulky substituents (e.g., dual naphthyl groups in the target compound) may hinder rotational freedom, favoring rigid conformations that enhance binding specificity but reduce solubility.

Computational and Theoretical Insights

- DFT Studies: and utilized B3LYP/6-311G** calculations to analyze electronic properties, HOMO-LUMO gaps, and molecular electrostatic potentials (MEPs). These studies correlate substituent effects with reactivity and stability .

- Solvent Effects : Polarizable continuum models (PCM) in and revealed solvent-dependent conformational changes, critical for predicting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.